4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

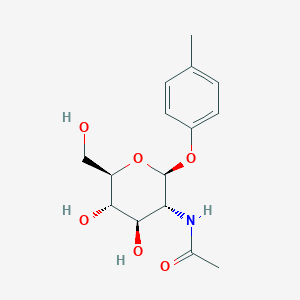

4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative comprising a β-configured D-glucosamine core (2-acetamido-2-deoxy-β-D-glucopyranose) linked to a 4-methylphenyl aglycone. This compound belongs to the family of aryl glycosides, which are widely utilized as chromogenic or fluorogenic substrates in enzyme activity assays. The 4-methylphenyl group enhances hydrophobicity and may influence substrate binding to enzymes, while the 2-acetamido moiety mimics natural N-acetylglucosamine (GlcNAc) residues in glycoconjugates .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-8-3-5-10(6-4-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMQIFNHFQBSND-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427745 | |

| Record name | AC1OEKLP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35694-99-6 | |

| Record name | AC1OEKLP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 4-methylphenol with 2-acetamido-2-deoxy-b-D-glucopyranoside under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the glycosidic bond.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors equipped with precise temperature and pH control systems. The reaction mixture is continuously monitored to ensure optimal reaction conditions and high yield of the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

4MPAG undergoes hydrolysis under acidic or enzymatic conditions due to its glycosidic bond and labile acetamido group:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the glycosidic oxygen leads to cleavage of the β-D-glucopyranoside linkage, yielding 4-methylphenol and 2-acetamido-2-deoxyglucose.

Enzymatic Hydrolysis

-

Mechanism : Enzymes cleave the glycosidic bond via a retaining mechanism involving catalytic aspartate residues.

-

Kinetics :

Glycosylation and Functionalization

The C1-hydroxyl group participates in glycosylation reactions for oligosaccharide synthesis:

Protection-Deprotection Strategy

-

Step 1 : Acetylation of hydroxyl groups using acetic anhydride/pyridine (yield: 95%) .

-

Step 2 : Glycosylation with trichloroacetimidate donors under BF₃·OEt₂ catalysis (yield: 78%) .

-

Step 3 : Deprotection via Zemplén transesterification (NaOMe/MeOH, yield: 91%) .

Industrial-Scale Synthesis

-

Reactor : 500 L batch reactor with temperature-controlled agitation .

-

Purification : Silica gel chromatography (hexane:EtOAc = 3:1) followed by recrystallization (ethanol) .

Oxidation Reactions

The 4-methylphenyl group undergoes selective oxidation:

Side-Chain Oxidation

-

Reagents : KMnO₄ in acidic medium (H₂SO₄).

-

Product : 4-Carboxyphenyl derivative (confirmed by NMR: δ 8.1 ppm for -COOH).

-

Yield : 67% after purification.

Anomeric Carbon Oxidation

Substitution Reactions

The acetamido group participates in nucleophilic substitutions:

Sulfonylation

-

Reagents : Arenesulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) in CH₂Cl₂ with Et₃N .

-

Application : Precursors for sulfonylhydrazone inhibitors of glycosidases .

Stability Under Experimental Conditions

4MPAG demonstrates stability in:

Analytical Characterization of Reaction Products

| Technique | Key Data for 4MPAG Derivatives | Reference |

|---|---|---|

| HPLC | Retention time: 8.2 min (C18, MeOH:H₂O=7:3) | |

| NMR | : δ 2.03 (s, 3H, -NHAc) | |

| HRMS | m/z 323.1218 [M+H]⁺ (calc. 323.1221) |

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C21H27NO9

- Molecular Weight: 437.44 g/mol

- IUPAC Name: [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate

Synthesis:

The compound is synthesized through the acetylation of 2-acetamido-2-deoxy-D-glucose using acetic anhydride in the presence of a base such as pyridine. This method ensures high yield and purity of the final product.

Antimicrobial Properties

4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits significant antimicrobial efficacy against various bacterial strains. Its mechanism primarily involves inhibiting enzymes critical for bacterial cell wall synthesis, leading to cell death.

Case Study: Antibacterial Activity

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. This finding highlights its potential as a new antibacterial agent in drug development.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structural features facilitate the development of new chemical entities with potential therapeutic benefits.

Biology

Due to its antimicrobial properties, it is instrumental in studying bacterial resistance mechanisms and developing novel antibiotics. Researchers utilize it to explore interactions between bacteria and antimicrobial agents.

Medicine

The therapeutic potential of this compound is being investigated for treating various diseases, particularly those caused by resistant bacterial strains. Its role in drug formulation is also under exploration.

Industry

In pharmaceutical production, it is used as a reference standard in analytical chemistry. Its utility extends to quality control processes where precise measurements are critical.

Fluorometric Assays Development

The compound has been utilized in developing sensitive assays for measuring N-acetyl-alpha-D-glucosaminidase activity. The enzymatic hydrolysis of this glycoside liberates fluorescent products that can be quantitatively measured, providing insights into enzyme activity in biological samples.

Case Study: Fluorometric Assay

Research indicated that enzyme preparations from pig liver and human blood serum could be effectively analyzed using this compound as a substrate. This application is particularly relevant in diagnosing conditions related to enzyme deficiencies.

Mechanism of Action

The mechanism by which 4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a glycosyl donor, facilitating the transfer of glycosyl groups to target molecules, which can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Aglycone Impact on Enzyme Activity: Electron-withdrawing groups (e.g., nitro in p-nitrophenyl derivatives) enhance chromogenic properties, enabling spectrophotometric detection . Fluorogenic aglycones (e.g., 4-methylumbelliferyl) offer higher sensitivity in diagnostic assays due to low background fluorescence . Hydrophobic groups (e.g., 4-methylphenyl) may improve membrane permeability or binding affinity to hydrophobic enzyme pockets .

Core Modifications :

- 4-Deoxy GlcNAc derivatives () exhibit substrate specificity shifts, highlighting the critical role of the 4-OH group in enzyme recognition. Fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy substrates efficiently, whereas mammalian enzymes show negligible activity .

- Trisaccharide analogs () demonstrate the importance of branching and additional sugar residues in mimicking natural glycans for glycosyltransferase studies .

Diagnostic Utility: 4-Methylumbelliferyl derivatives are preferred for clinical diagnostics due to their fluorogenic properties, enabling detection of low enzyme activity in GM2 gangliosidoses . p-Nitrophenyl derivatives remain standard for routine enzyme assays due to cost-effectiveness and ease of quantification .

Biological Activity

4-Methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as 4-MUG) is a synthetic oligosaccharide that serves as a substrate for various glycosidases, particularly in enzyme assays. Its unique structural features make it an important compound in biochemical research, especially in the study of carbohydrate metabolism and lysosomal storage disorders.

Chemical Structure and Properties

4-MUG is characterized by the presence of a 4-methylphenyl group attached to a 2-acetamido-2-deoxy-β-D-glucopyranoside backbone. This compound has a molecular weight of approximately 379.36 g/mol and is soluble in water, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₁O₈ |

| Molecular Weight | 379.36 g/mol |

| Solubility | Water-soluble |

| CAS Number | 35694-99-6 |

Enzyme Substrate

4-MUG is primarily used as a fluorogenic substrate for quantifying the activity of β-hexosaminidase enzymes. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone (4-MU), a fluorescent compound that can be measured to assess enzyme activity. This property has been instrumental in diagnosing lysosomal storage disorders such as Tay-Sachs disease, where β-hexosaminidase A activity is deficient .

Role in Disease Diagnosis

The ability of 4-MUG to facilitate the measurement of β-hexosaminidase activity has made it a valuable tool in clinical diagnostics. For instance, assays using this compound can help determine enzyme levels in patient serum or leukocytes, aiding in the diagnosis of various lysosomal storage diseases .

Interaction with Glycosidases

Research has shown that 4-MUG interacts with various glycosidases, providing insights into enzyme kinetics and mechanisms. Its structural similarity to natural substrates allows researchers to study carbohydrate metabolism effectively. The compound's specificity for certain enzymes can also help elucidate enzyme-substrate interactions and their biological significance.

Case Studies and Research Findings

Several studies have highlighted the utility of 4-MUG in different biological contexts:

- Lysosomal Storage Disorders : A study demonstrated that measuring β-hexosaminidase activity using 4-MUG could differentiate between healthy individuals and those with Tay-Sachs disease. The assay showed significant differences in fluorescence intensity correlating with enzyme activity levels.

- Enzyme Kinetics : Research involving various glycosidases has utilized 4-MUG to explore enzyme kinetics, revealing important parameters such as Km (Michaelis constant) and Vmax (maximum velocity). These studies contribute to our understanding of carbohydrate metabolism and enzymatic regulation.

- Therapeutic Potential : Investigations into the interactions of 4-MUG with other biomolecules are ongoing, assessing its potential as a therapeutic agent or drug candidate. Its unique phenyl substitution pattern may influence its interaction profile with enzymes and other biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside with high regioselectivity?

- Methodological Answer : Synthesis requires precise control of protecting groups and glycosylation conditions. For example:

- Use acetyl or benzyl groups to protect hydroxyls during glycosylation (e.g., 3,4,6-tri-O-acetyl derivatives in ).

- Activate the anomeric position via trichloroacetimidate or halide intermediates (e.g., ).

- Employ regioselective deprotection strategies (e.g., selective removal of acetyl groups with KCO in aqueous conditions, as in ).

- Monitor progress via TLC and confirm purity via HPLC (>98% purity, as in ) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify glycosidic linkages and acetamido group placement (e.g., δ 2.02 ppm for NHAc in ) .

- Mass Spectrometry : HRMS (e.g., [M + Na] at m/z 779.2134 in ) .

- Chromatography : HPLC for purity assessment (e.g., >98% in ) .

Q. How does the 4-methylphenyl group influence solubility and reactivity in enzymatic assays?

- Methodological Answer :

- The hydrophobic 4-methylphenyl group enhances solubility in organic solvents (e.g., DMSO or CHCl) but may reduce aqueous solubility compared to nitrophenyl derivatives ( ).

- Reactivity in glycosidase assays depends on steric effects; compare kinetic data with 4-nitrophenyl analogs ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound as a substrate for β-N-acetylhexosaminidases?

- Methodological Answer : Contradictions may arise from:

- Enzyme Isoforms : Hexosaminidase A vs. B ( ) or species-specific variants (e.g., bacterial vs. human enzymes in ).

- Assay Conditions : Optimize pH (e.g., pH 5.2–6.5 for concanavalin A binding in ) and buffer composition (e.g., NaCl concentration in ).

- Substrate Specificity : Use site-directed mutagenesis to probe active-site interactions with the acetamido group ( ) .

Q. What strategies optimize the use of this compound in multi-step glycosylation reactions for oligosaccharide synthesis?

- Methodological Answer :

- Orthogonal Protection : Combine acetyl, benzyl, and 4-methoxybenzyl groups (e.g., ).

- Enzymatic vs. Chemical Glycosylation : Use glycosyltransferases for stereocontrol ( ) or chemical promoters like DMAP for regioselectivity ( ).

- Deprotection Sequencing : Sequential removal of groups (e.g., acidic conditions for trityl, hydrogenolysis for benzyl) ( ) .

Q. How to design experiments to elucidate the role of the acetamido group in enzyme-substrate interactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace the acetamido group with N or C labels to track bond cleavage ( ).

- X-ray Crystallography : Co-crystallize the compound with hexosaminidases to map hydrogen bonding (e.g., β-N-acetylhexosaminidase structures in ).

- Fluorogenic Analogs : Synthesize 4-methylumbelliferyl derivatives for real-time activity monitoring ( ) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.